molecular formula C9H16BrNO4 B14583726 N-[(2-Bromoethoxy)carbonyl]-L-isoleucine CAS No. 61445-17-8

N-[(2-Bromoethoxy)carbonyl]-L-isoleucine

Cat. No.: B14583726
CAS No.: 61445-17-8
M. Wt: 282.13 g/mol
InChI Key: MYURNRZQVVPYEZ-BQBZGAKWSA-N
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Description

N-[(2-Bromoethoxy)carbonyl]-L-isoleucine is a chemical compound with the molecular formula C9H16BrNO4 It is a derivative of L-isoleucine, an essential amino acid, and contains a bromoethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Bromoethoxy)carbonyl]-L-isoleucine typically involves the reaction of L-isoleucine with 2-bromoethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pH control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Bromoethoxy)carbonyl]-L-isoleucine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives of the original compound.

    Oxidation: Major products are carbonyl compounds such as aldehydes or ketones.

    Reduction: Alcohol derivatives are the primary products of reduction reactions.

Scientific Research Applications

N-[(2-Bromoethoxy)carbonyl]-L-isoleucine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-Bromoethoxy)carbonyl]-L-isoleucine involves its interaction with nucleophiles in biological systems. The bromoethoxycarbonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This modification can alter the activity or function of the target molecules, making it useful in studying enzyme mechanisms and protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Bromoethoxy)carbonyl]-L-alanine
  • N-[(2-Bromoethoxy)carbonyl]-L-valine
  • N-[(2-Bromoethoxy)carbonyl]-L-leucine

Uniqueness

N-[(2-Bromoethoxy)carbonyl]-L-isoleucine is unique due to its specific structure, which combines the properties of L-isoleucine with the reactivity of the bromoethoxycarbonyl group. This combination allows for selective modifications and reactions that are not possible with other similar compounds. Its unique reactivity makes it a valuable tool in chemical synthesis and biological research .

Properties

CAS No.

61445-17-8

Molecular Formula

C9H16BrNO4

Molecular Weight

282.13 g/mol

IUPAC Name

(2S,3S)-2-(2-bromoethoxycarbonylamino)-3-methylpentanoic acid

InChI

InChI=1S/C9H16BrNO4/c1-3-6(2)7(8(12)13)11-9(14)15-5-4-10/h6-7H,3-5H2,1-2H3,(H,11,14)(H,12,13)/t6-,7-/m0/s1

InChI Key

MYURNRZQVVPYEZ-BQBZGAKWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCCBr

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCCBr

Origin of Product

United States

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